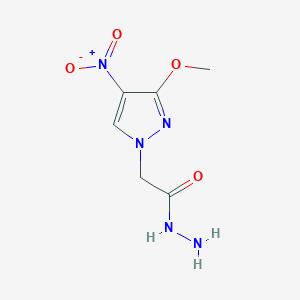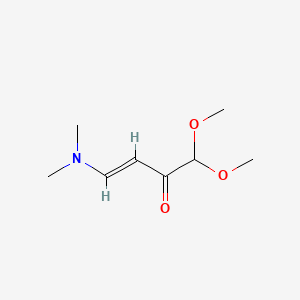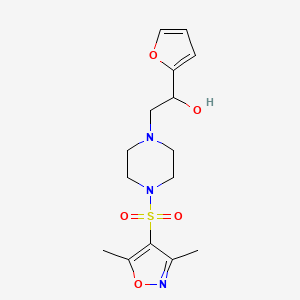
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide, also known as BCAA, is a chemical compound that has recently gained attention in scientific research. This compound has been found to have potential therapeutic applications due to its unique chemical structure and mechanism of action. In
Mechanism of Action
The mechanism of action of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in inflammation and cancer growth. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. It has also been found to inhibit the activity of NF-κB, a signaling pathway involved in inflammation and cancer growth.
Biochemical and Physiological Effects
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to have several biochemical and physiological effects in animal models. It has been found to reduce inflammation and oxidative stress, improve glucose metabolism, and reduce tumor growth. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has also been found to improve cognitive function and reduce anxiety in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in lab experiments is its high purity and stability. 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide can be easily synthesized and purified, making it a reliable compound for research. However, one limitation of using 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery methods.
Future Directions
There are several future directions for research involving 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the efficacy of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide in various types of cancer and to identify the optimal dosage and delivery method.
Another area of interest is its potential as an anti-inflammatory agent. Further studies are needed to determine the mechanism of action of 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide and to identify the optimal dosage and delivery method for treating inflammation.
Overall, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide is a promising compound for scientific research with potential therapeutic applications in various fields. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating various diseases.
Synthesis Methods
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide can be synthesized through a multistep process involving the reaction of 4-bromo-3-chloroaniline with 2-cyanopropan-2-yl acetate. The resulting product is then purified through recrystallization to obtain pure 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide. This synthesis method has been widely used in the research community and has been found to be highly effective in producing high-quality 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide.
Scientific Research Applications
2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been found to have potential therapeutic applications in various fields of research. In the field of medicinal chemistry, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, reducing inflammation in various animal models.
In the field of cancer research, 2-(4-Bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide has been studied for its potential as an anticancer agent. It has been found to induce apoptosis (cell death) in cancer cells, making it a promising candidate for cancer treatment.
properties
IUPAC Name |
2-(4-bromo-3-chlorophenyl)-N-(2-cyanopropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2O/c1-12(2,7-15)16-11(17)6-8-3-4-9(13)10(14)5-8/h3-5H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXFYECAOPJGKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)NC(=O)CC1=CC(=C(C=C1)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Bromo-3-chlorophenyl)-N-(1-cyano-1-methylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Methyl-1,3-thiazol-2-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2579126.png)
![3-(2-methoxyethyl)-1,7-dimethyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2579127.png)
![9-(4-ethoxyphenyl)-3-ethyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2579128.png)

![2-[[6-(3,4-Dimethoxyphenyl)-3-pyridazinyl]thio]-1-(1-pyrrolidinyl)ethanone](/img/structure/B2579131.png)
![4-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2579132.png)

![But-3-ynyl 3-[(2-chloroacetyl)amino]-3-(2,4-difluorophenyl)propanoate](/img/structure/B2579134.png)


![N-(3-chloro-2-methylphenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2579139.png)
![Tert-butyl N-[4-[(6-chloropyridazine-3-carbonyl)amino]cyclohexyl]carbamate](/img/structure/B2579140.png)
![1-(1-(3-phenylpropyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2579143.png)
